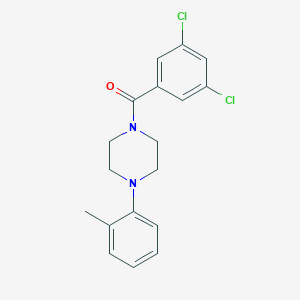

![molecular formula C17H18F2N4O2S3 B4631796 methyl 2-{[(2-{[(2,4-difluorophenyl)amino]carbonothioyl}hydrazino)carbonothioyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4631796.png)

methyl 2-{[(2-{[(2,4-difluorophenyl)amino]carbonothioyl}hydrazino)carbonothioyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate

Vue d'ensemble

Description

This compound belongs to a broader class of chemicals known for their complex structures and potential in various applications due to their unique molecular frameworks. The thiophene moiety, in particular, is a crucial component often explored for its electronic properties and its role in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of thiophene derivatives involves multi-step reactions, starting from basic thiophene carboxylates to more complex structures through halogenation, alkylation, and cyclization reactions. For example, the conversion of methyl 3-hydroxythiophene-2-carboxylate through straightforward halogenation and subsequent reactions leads to ethers of thiotetronic and α-halogenothiotetronic acids in high yield (Corral & Lissavetzky, 1984).

Molecular Structure Analysis

The molecular structure of thiophene derivatives has been studied extensively, revealing that these compounds often exhibit a thiophene ring substituted with various functional groups, which significantly affect their physical and chemical properties. For instance, the crystal structure analysis of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate shows a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, stabilized by intra- and intermolecular N-H···O hydrogen bonds (Vasu et al., 2004).

Chemical Reactions and Properties

Thiophene derivatives engage in various chemical reactions, leading to diverse products depending on the reactants and conditions. For example, the interaction with orthoesters and primary amines or hydrazines yields thiophene-pyrimidinones, revealing insights into cyclization mechanisms and the reactivity of the ester and imidate groups (Hajjem et al., 2010).

Applications De Recherche Scientifique

Photodynamic Therapy for Actinic Keratosis

Photodynamic therapy (PDT) using photosensitizers, such as methyl 5-aminolevulinate, is a treatment for actinic keratosis, a common premalignant tumor. This therapy involves the application of a photosensitizing agent, which is activated by light to produce a therapeutic effect. Studies have shown that PDT with methyl 5-aminolevulinate offers a similar response rate to cryotherapy but with superior cosmetic results and higher patient satisfaction (Szeimies et al., 2002).

Newborn Screening for Metabolic Disorders

Tandem mass spectrometry (MS/MS) has been utilized in newborn screening programs to detect markers for over 20 diseases in a single assay. This technique allows for the detection of amino acid disorders and fatty and organic acid disorders in dried blood spots from newborns. Through this approach, critical conditions can be identified early, enabling timely intervention and management (Zytkovicz et al., 2001).

Brain Tumor Imaging

Positron emission tomography (PET) using amino acid tracers, such as [11C]l-methionine, has been explored for delineating brain tumor extent. This imaging technique reflects amino acid transport and is more sensitive than magnetic resonance imaging for planning stereotactic biopsies. It helps in identifying solid tumor tissue and infiltrating tumor parts, thereby guiding treatment strategies (Kracht et al., 2004).

Propriétés

IUPAC Name |

methyl 2-[[(2,4-difluorophenyl)carbamothioylamino]carbamothioylamino]-4-ethyl-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N4O2S3/c1-4-10-8(2)28-14(13(10)15(24)25-3)21-17(27)23-22-16(26)20-12-6-5-9(18)7-11(12)19/h5-7H,4H2,1-3H3,(H2,20,22,26)(H2,21,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHQFBQVJYQVDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)OC)NC(=S)NNC(=S)NC2=C(C=C(C=C2)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N4O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[({2-[(2,4-difluorophenyl)carbamothioyl]hydrazinyl}carbonothioyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4631721.png)

![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-7-chloro-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4631728.png)

![methyl 3-chloro-6-[({2-[hydroxy(diphenyl)acetyl]hydrazino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4631735.png)

![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4631741.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]thiourea](/img/structure/B4631753.png)

![4-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4631763.png)

![6-ethoxy-4-({4-[2-oxo-2-(1-piperidinyl)ethyl]-1-piperazinyl}methyl)-2H-chromen-2-one](/img/structure/B4631771.png)

![1-benzyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4631777.png)

![4-{[(cyclohexylamino)carbonyl]amino}-N-(4,5-dimethyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B4631806.png)